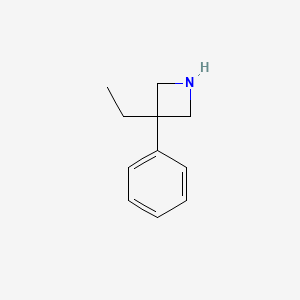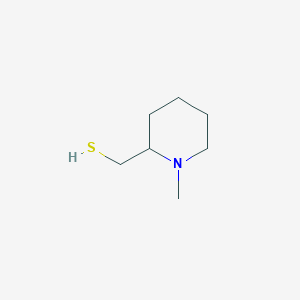
(1-Methylpiperidin-2-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylpiperidin-2-yl)methanethiol is an organic compound with the molecular formula C7H15NS It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpiperidin-2-yl)methanethiol typically involves the reaction of piperidine derivatives with thiol-containing reagents. One common method involves the alkylation of piperidine with a thiol reagent under basic conditions. For example, the reaction of 1-methylpiperidine with methanethiol in the presence of a base such as sodium hydride can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-Methylpiperidin-2-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding piperidine derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Alkylated or sulfonated piperidine derivatives.
Scientific Research Applications
(1-Methylpiperidin-2-yl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methylpiperidin-2-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
(1-Methylpiperidin-2-yl)methanol: A similar compound with a hydroxyl group instead of a thiol group.
N-Methyl-1-(1-methylpiperidin-2-yl)methanamine: A related compound with an amine group.
Uniqueness
(1-Methylpiperidin-2-yl)methanethiol is unique due to its thiol group, which imparts distinct chemical reactivity compared to its analogs. This makes it valuable in specific synthetic and research applications where thiol functionality is required .
Properties
Molecular Formula |
C7H15NS |
|---|---|
Molecular Weight |
145.27 g/mol |
IUPAC Name |
(1-methylpiperidin-2-yl)methanethiol |
InChI |
InChI=1S/C7H15NS/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3 |
InChI Key |
GIIYRULMJXJUDY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


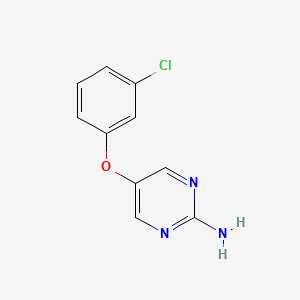
![Ethyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B15263544.png)
amine](/img/structure/B15263564.png)
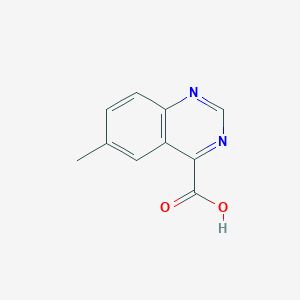
![4-[(2-Nitrophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B15263581.png)
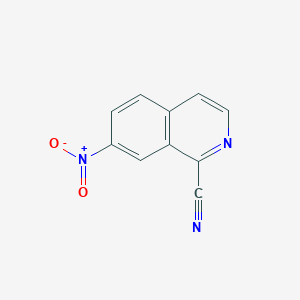
![(Cyclopropylmethyl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B15263592.png)
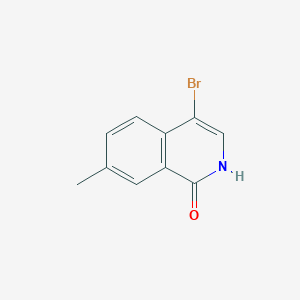
![4-fluoro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B15263605.png)
![3-{[(3-Hydroxybutyl)amino]methyl}benzonitrile](/img/structure/B15263623.png)
![({[(4,4-Dimethyl-1,3-dioxolan-2-yl)[(trimethylsilyl)oxy]methyl](phenyl)phosphoryl}(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)trimethylsilane](/img/structure/B15263628.png)
![1-{[(Pentan-3-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B15263632.png)
